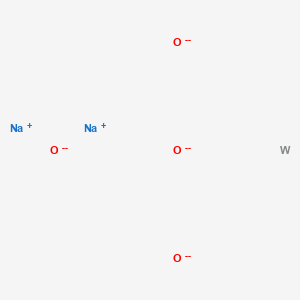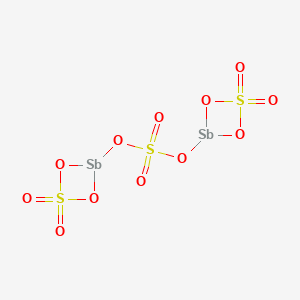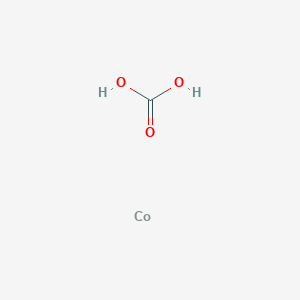
Carbonate de cobalt
Vue d'ensemble
Description
Cobalt carbonate, also known as Cobalt carbonate, is a useful research compound. Its molecular formula is CH2CoO3 and its molecular weight is 120.958 g/mol. The purity is usually 95%.
The exact mass of the compound Cobalt carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.00014 g/100 g water at 20 °calmost insoluble in water0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °calmost insoluble in alcohol, methyl acetateinsoluble in ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112219. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cobalt carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électrocatalyseurs pour la réaction d'évolution de l'oxygène (OER)
Des nano-réseaux d'hydroxyde de carbonate de cobalt hydraté ont été développés comme des remplaçants efficaces et peu coûteux des métaux nobles en tant qu'électrocatalyseurs pour la réaction d'évolution de l'oxygène (OER). Ces nano-réseaux sont cultivés à la surface d'un tissu de carbone par une méthode hydrothermale simple en une seule étape. Ils nécessitent une surtension plus faible pour atteindre une densité de courant de 10 mA cm −2, ce qui est bien inférieur à celui des autres matériaux .
Évaluation supercapacitive
Des nanoparticules de this compound ont été synthétisées et caractérisées pour une évaluation supercapacitive. La taille de ces nanoparticules peut être contrôlée en ajustant le débit et les concentrations des solutions de cobalt et de carbonate. Les nanoparticules de Co3O4 synthétisées par décomposition thermique de nanoparticules de this compound présentent une capacité spécifique élevée de 396 F g −1 à une vitesse de balayage de 2 mV s −1 dans un électrolyte H2SO4 2,0 M .
Dispositifs de stockage d'énergie électrochimique
Des nano-composés de cobalt, y compris le this compound, ont été combinés avec d'autres matériaux pour construire différentes structures. Ces structures jouent un rôle important dans l'amélioration des performances électrochimiques des nano-matériaux de cobalt simples et présentent des avantages significatifs dans les dispositifs de stockage d'énergie électrochimique .
Production de superalliages
Le this compound est utilisé dans la production de superalliages. Ces alliages sont constitués de fer, de cobalt, de nickel, de chrome, de tungstène, d'aluminium et de titane. Les superalliages ne rouillent pas et conservent leurs propriétés physiques et chimiques à haute température .
Safety and Hazards
Orientations Futures
Cobalt-based catalysts, including cobalt carbonate, have potential for the hydrogen evolution reaction (HER) due to their abundant reserves, low cost, and small energy barrier for H adsorption . Future research on cobalt-based catalysts aims to understand the chemical and physical factors that affect them .
Propriétés
| { "Design of the Synthesis Pathway": "Cobalt carbonate can be synthesized by reacting cobalt chloride with sodium carbonate in water.", "Starting Materials": [ "Cobalt chloride", "Sodium carbonate", "Water" ], "Reaction": [ "Dissolve cobalt chloride in water to form a solution.", "Dissolve sodium carbonate in water to form a separate solution.", "Slowly add the sodium carbonate solution to the cobalt chloride solution while stirring continuously.", "A white precipitate of cobalt carbonate will form.", "Filter the precipitate, wash with water, and dry to obtain pure cobalt carbonate." ] } | |
Numéro CAS |
513-79-1 |
Formule moléculaire |
CH2CoO3 |
Poids moléculaire |
120.958 g/mol |
Nom IUPAC |
carbonic acid;cobalt |
InChI |
InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4); |
Clé InChI |
ZJRWDIJRKKXMNW-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Co+2] |
SMILES canonique |
C(=O)(O)O.[Co] |
Color/Form |
Red powder or rhombohedral crystals Pink rhombohedral crystals |
Densité |
4.2 g/cu cm |
melting_point |
280 °C (decomposes) |
| 7542-09-8 513-79-1 |
|
Description physique |
DryPowder; WetSolid |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Durée de conservation |
Stable under recommended storage conditions. /Cobalt(II) carbonate hydrate/ |
Solubilité |
In water, 0.00014 g/100 g water at 20 °C Almost insoluble in water 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C Almost insoluble in alcohol, methyl acetate Insoluble in ethanol |
Synonymes |
CoCO3, Carbonic acid cobalt salt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cobalt carbonate?
A1: The molecular formula of cobalt carbonate is CoCO3. It has a molecular weight of 118.94 g/mol.
Q2: How is cobalt carbonate characterized structurally?
A2: Several techniques are used for structural characterization, including X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) to visualize morphology, and transmission electron microscopy (HR-TEM) for high-resolution imaging. []
Q3: Does the solubility of cobalt carbonate vary?
A3: Yes, the solubility of basic cobalt carbonate differs significantly depending on its source. Acidic solutions generally show better solubility compared to basic solutions. Physico-chemical properties such as surface area, pore volume, and purity influence the solubility. []
Q4: What are some applications of cobalt carbonate in materials science?
A4: Cobalt carbonate is a valuable precursor for synthesizing various cobalt-based materials. For instance, it can be used to create cobalt oxide (Co3O4), a highly efficient catalyst for the oxygen evolution reaction (OER) in alkaline electrolytes. [, , , ]
Q5: How does cobalt carbonate contribute to the performance of supercapacitors?
A5: Nickel-cobalt carbonate hydroxide, with a sea-urchin-like structure, demonstrates potential as a high-performance supercapacitor electrode material. The unique morphology enhances charge/ion diffusion, leading to improved electrochemical properties. []
Q6: Can cobalt carbonate be used for hydrogen production?
A6: Yes, cobalt carbonate hydroxide hydrate nanowires, grown on a suitable substrate like titanium mesh, have been successfully used as catalysts for on-demand hydrogen generation from alkaline sodium borohydride (NaBH4) solution. []
Q7: Are there methods to control the morphology of cobalt carbonate during synthesis?
A7: Yes, controlling factors like stirring speed, reaction temperature, and pH value during synthesis significantly influences the morphology of cobalt carbonate. These parameters affect the nucleation and growth of primary and secondary particles. []
Q8: Has computational chemistry been used to study cobalt carbonate?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and catalytic activity of cobalt carbonate-based materials, particularly in the context of oxygen evolution reaction (OER) catalysis. []
Q9: How does the presence of cobalt oxide (Co3O4) affect basic cobalt carbonate?
A9: The presence of cobalt oxide (Co3O4) in basic cobalt carbonate can significantly reduce its water solubility, impacting its performance in certain applications. []
Q10: Are there specific safety considerations when working with cobalt compounds?
A10: While cobalt is an essential trace element, precautions should be taken when handling cobalt compounds. Appropriate personal protective equipment should be used, and exposure should be minimized in accordance with relevant safety regulations.
Q11: What are some analytical methods used to quantify cobalt carbonate?
A11: Several methods are employed for quantification, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) for elemental analysis and thermogravimetric analysis (TG) to study thermal decomposition behavior. [, ]
Q12: What happens to cobalt carbonate at high temperatures?
A12: Thermal decomposition of basic cobalt carbonate occurs in stages. Initially, crystallization water dehydrates around 303 K, followed by the decomposition of basic cobalt carbonate to Co3O4 powder at 493 K. Above 625 K, complete decomposition occurs in an air atmosphere. []
Q13: Does the source of basic cobalt carbonate affect its solubility?
A13: Yes, the solubility of basic cobalt carbonate in water varies depending on its source. Physicochemical properties like crystal structure, thermal properties, and pore structure, influenced by the source, play a role in determining solubility. []
Q14: Are there alternative cobalt sources for livestock feed?
A14: Yes, cobalt lactate is a relatively new, soluble cobalt source for livestock feed. Studies demonstrate comparable growth performance, carcass characteristics, and tissue cobalt concentrations in cattle fed cobalt lactate compared to traditional sources like cobalt acetate and cobalt carbonate. []
Q15: Can industrial byproducts be used as a source of cobalt carbonate?
A15: Yes, research shows that battery-grade cobalt carbonate can be successfully recovered from industrial byproducts like PTA (purified terephthalic acid) oxidation residue. This approach highlights the potential for resource recovery and waste minimization in cobalt production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


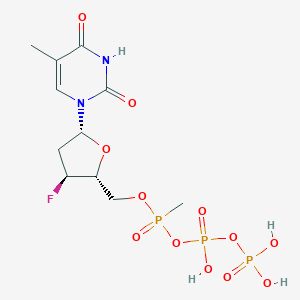
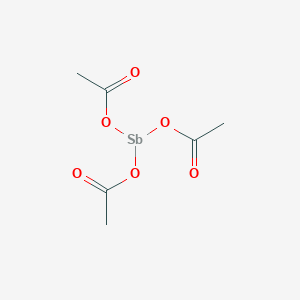
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)


![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)
